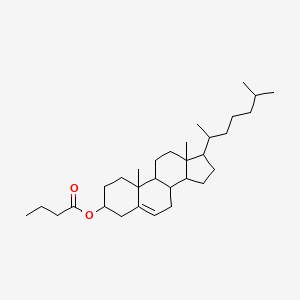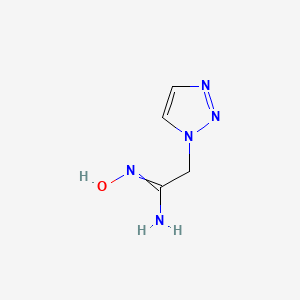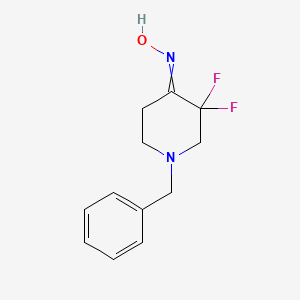
(1S)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid: is an organic compound featuring a cyclopropane ring substituted with a 3-bromophenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of 3-bromostyrene with diazomethane in the presence of a transition metal catalyst can yield the desired cyclopropane derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form corresponding carboxylate salts or esters.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylate salts or esters.
Reduction: Alcohols or aldehydes.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Chemistry: In organic synthesis, (1S)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its strained cyclopropane ring makes it a valuable intermediate in the construction of diverse chemical structures .
Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
作用機序
The mechanism of action of (1S)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
類似化合物との比較
Cyclopropanecarboxylic acid: A simpler analog without the bromophenyl group.
Cyclopropylcarboxylic acid: Another analog with a different substitution pattern on the cyclopropane ring.
Uniqueness: (1S)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and interaction profiles compared to its simpler analogs. This makes it a valuable compound for exploring new chemical and biological properties.
特性
分子式 |
C10H9BrO2 |
|---|---|
分子量 |
241.08 g/mol |
IUPAC名 |
(1S)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8?,9-/m0/s1 |
InChIキー |
WQKBKSZJAIBOED-GKAPJAKFSA-N |
異性体SMILES |
C1[C@@H](C1C2=CC(=CC=C2)Br)C(=O)O |
正規SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


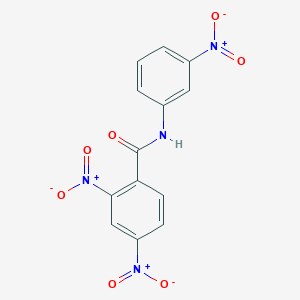

![[1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane](/img/structure/B11717573.png)
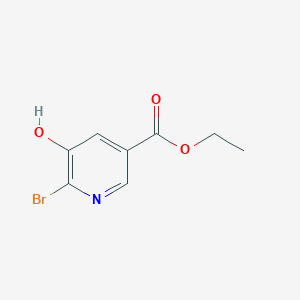

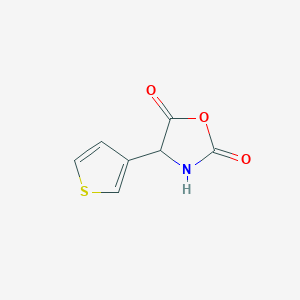

![Methyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11717603.png)
![N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11717608.png)


